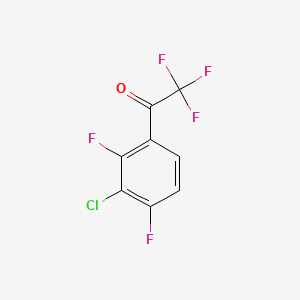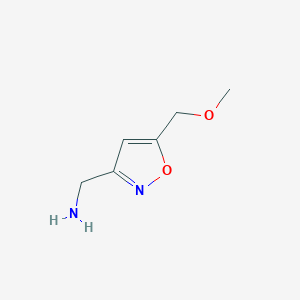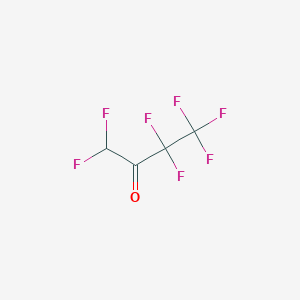
1,1,3,3,4,4,4-Heptafluorobutan-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,3,3,4,4,4-Heptafluorobutan-2-one is a fluorinated organic compound with the molecular formula C4H3F7O. This compound is characterized by the presence of seven fluorine atoms, which impart unique chemical and physical properties. It is used in various scientific and industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one can be synthesized through several methods. One common approach involves the reaction of heptafluorobutyryl fluoride with a suitable nucleophile under controlled conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods: Industrial production of this compound often involves large-scale fluorination processes. These processes utilize fluorine gas or other fluorinating agents to introduce fluorine atoms into the organic substrate. The reaction conditions are carefully monitored to achieve high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,3,3,4,4,4-Heptafluorobutan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol or other reduced forms.
Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,1,3,3,4,4,4-Heptafluorobutan-2-one has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex fluorinated compounds.
Biology: The compound is utilized in biochemical studies to investigate the effects of fluorinated molecules on biological systems.
Medicine: Research into potential pharmaceutical applications includes exploring its use as a precursor for drug development.
Industry: It is employed in the production of specialty chemicals, including surfactants and polymers.
Wirkmechanismus
The mechanism by which 1,1,3,3,4,4,4-Heptafluorobutan-2-one exerts its effects involves interactions with molecular targets and pathways. The presence of multiple fluorine atoms enhances the compound’s reactivity and stability, allowing it to participate in various chemical reactions. These interactions can influence biological pathways, making it a valuable tool in research.
Vergleich Mit ähnlichen Verbindungen
2,2,3,3,4,4,4-Heptafluoro-1-butanol: This compound shares a similar fluorinated structure but differs in functional groups.
2,2,3,3,4,4,4-Heptafluorobutylamine: Another fluorinated compound with similar properties but different applications.
Uniqueness: 1,1,3,3,4,4,4-Heptafluorobutan-2-one is unique due to its specific arrangement of fluorine atoms and the presence of a ketone functional group. This combination imparts distinct reactivity and stability, making it suitable for specialized applications in research and industry.
Eigenschaften
CAS-Nummer |
370862-34-3 |
|---|---|
Molekularformel |
C4HF7O |
Molekulargewicht |
198.04 g/mol |
IUPAC-Name |
1,1,3,3,4,4,4-heptafluorobutan-2-one |
InChI |
InChI=1S/C4HF7O/c5-2(6)1(12)3(7,8)4(9,10)11/h2H |
InChI-Schlüssel |
HXGGILLNHZCSPH-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)C(C(F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


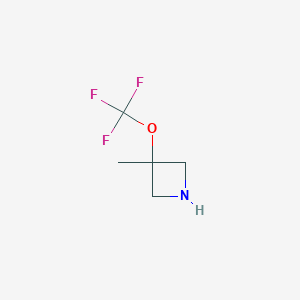
![4-methoxy-2-[(1-propyl-1H-pyrazol-4-yl)oxy]benzonitrile](/img/structure/B13585628.png)
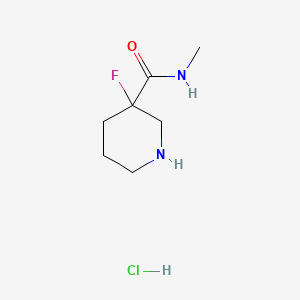


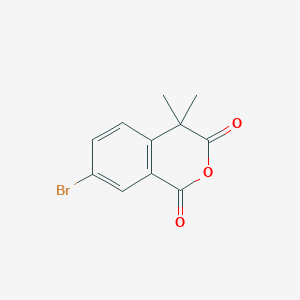
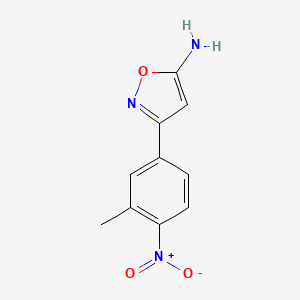
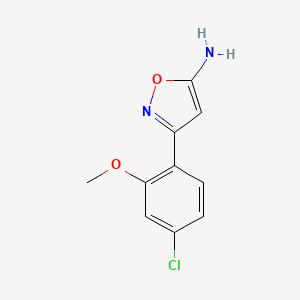
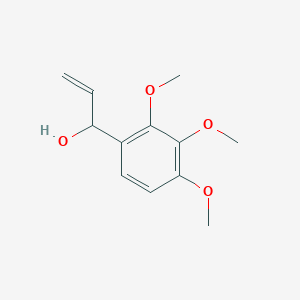

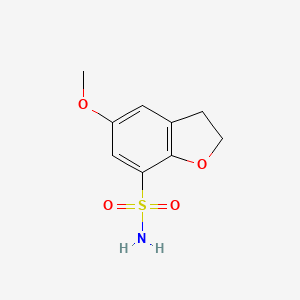
![tert-butyl N-[3-(4-bromophenyl)-1-(2-hydroxyethyl)-1H-pyrazol-5-yl]carbamate](/img/structure/B13585683.png)
